molecular formula C22H28O10 B12357088 Calycosin-7-O-ss-D-glucoside

Calycosin-7-O-ss-D-glucoside

Cat. No.: B12357088
M. Wt: 452.5 g/mol
InChI Key: KKDOTRNORYEPPO-FELWDMLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calycosin-7-O-beta-D-glucoside is a flavonoid compound primarily found in the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .

Chemical Reactions Analysis

Types of Reactions

Calycosin-7-O-beta-D-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized flavonoid derivatives, while substitution can introduce new functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Calycosin-7-O-beta-D-glucoside has numerous applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H28O10

Molecular Weight

452.5 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C22H28O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2,5-6,9,11-12,16-17,19-24,26-28H,3-4,7-8H2,1H3/t11?,12?,16?,17-,19-,20+,21-,22-/m1/s1

InChI Key

KKDOTRNORYEPPO-FELWDMLYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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